molecular formula C4H13ClN2O B2820730 1-Hydrazinyl-2-methylpropan-2-ol hydrochloride CAS No. 1820863-72-6

1-Hydrazinyl-2-methylpropan-2-ol hydrochloride

Cat. No.: B2820730
CAS No.: 1820863-72-6
M. Wt: 140.61
InChI Key: WPESEZLBDFUAES-UHFFFAOYSA-N
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Description

1-Hydrazinyl-2-methylpropan-2-ol hydrochloride (CAS: N/A; molecular formula: C₄H₁₁N₃O·HCl; molar mass: 153.62 g/mol) is a hydrazine derivative featuring a tertiary alcohol (2-methylpropan-2-ol) backbone substituted with a hydrazinyl group. The hydrochloride salt enhances its stability and water solubility, making it suitable for synthetic applications. Its structure combines nucleophilic hydrazine with a sterically hindered tertiary alcohol, enabling unique reactivity in organic synthesis, such as forming hydrazones or acting as a reducing agent .

Properties

IUPAC Name

1-hydrazinyl-2-methylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.ClH/c1-4(2,7)3-6-5;/h6-7H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPESEZLBDFUAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820863-72-6
Record name 1-hydrazinyl-2-methylpropan-2-ol hydrochloride
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Preparation Methods

The synthesis of 1-Hydrazinyl-2-methylpropan-2-ol hydrochloride typically involves the reaction of hydrazine with 2-methylpropan-2-ol under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

Hydrazine+2-methylpropan-2-olHCl1-Hydrazinyl-2-methylpropan-2-ol hydrochloride\text{Hydrazine} + \text{2-methylpropan-2-ol} \xrightarrow{\text{HCl}} \text{this compound} Hydrazine+2-methylpropan-2-olHCl​1-Hydrazinyl-2-methylpropan-2-ol hydrochloride

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reaction is typically conducted in an inert atmosphere at temperatures ranging from 0°C to 50°C .

Chemical Reactions Analysis

1-Hydrazinyl-2-methylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydrazinyl-2-methylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydrazinyl-2-methylpropan-2-ol hydrochloride involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The compound can also participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Hydrochloride Salts and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups
1-Hydrazinyl-2-methylpropan-2-ol HCl C₄H₁₁N₃O·HCl 153.62 Hydrazinyl, tertiary alcohol
3-(Methylamino)-1,1-diphenylpropan-2-ol HCl C₁₆H₁₉NO·HCl 277.79 Methylamino, tertiary alcohol, diphenyl
1-Chloro-2-methyl-2-propanol C₄H₉ClO 108.57 Chloro, tertiary alcohol
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine HCl C₇H₁₄ClN₃ 175.66 Imidazole, primary amine, tertiary carbon
Methiopropamine HCl C₈H₁₄ClNS 191.72 Thiophene, methylamino

Key Observations :

  • The target compound’s hydrazinyl group distinguishes it from methylamino or chloro analogs, offering stronger nucleophilicity for condensation reactions .

Physicochemical Properties

Table 2: Physical Properties and Solubility

Compound Name Boiling Point (°C) Solubility in Water Stability Notes
1-Hydrazinyl-2-methylpropan-2-ol HCl Not reported High (polar salt) Sensitive to oxidation; store under inert gas
1-Chloro-2-methyl-2-propanol 51 Insoluble Stable but reactive in SN1 mechanisms
Methiopropamine HCl Not reported Moderate Stable at room temperature; hygroscopic

Key Findings :

  • The hydrochloride salt of the target compound improves water solubility compared to non-ionic analogs like 1-chloro-2-methyl-2-propanol, which is volatile and water-insoluble .
  • Imidazole-containing analogs (e.g., C₇H₁₄ClN₃) exhibit higher melting points due to hydrogen-bonding capabilities of the heterocycle .

Biological Activity

1-Hydrazinyl-2-methylpropan-2-ol hydrochloride is an organic compound with the molecular formula C₄H₁₃ClN₂O, characterized by a hydrazine functional group linked to a branched alcohol structure. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. Its hydrochloride form enhances solubility, making it suitable for various biological assays and therapeutic explorations.

  • Molecular Weight : Approximately 140.61 g/mol
  • Structure : Features a hydrazine group (-NH-NH₂) attached to a branched alcohol, which may influence its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • The compound has been evaluated for its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecalis. Preliminary studies suggest that it may possess significant antimicrobial properties, potentially serving as a scaffold for developing new antibiotics .
    • Minimum Inhibitory Concentration (MIC) values have been documented in studies, showing promising results against Gram-positive bacteria.
  • Anticancer Potential :
    • Early research indicates that derivatives of hydrazine compounds can exhibit anticancer activity. In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • The mechanism of action may involve the induction of apoptosis and inhibition of key growth factor pathways.
  • Cytotoxic Effects :
    • Cytotoxicity assays reveal that this compound can induce cell death in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
1-Hydrazinylpropan-2-olHydrazine alcoholLonger carbon chain; different biological activities
2-MethylhydrazineSimple hydrazineKnown for its use as a rocket fuel
HydrazineSimple hydrazineHighly reactive; used in various industrial applications

The branched structure of this compound may enhance its reactivity and biological activity compared to linear analogs, making it a valuable candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the biological activity of hydrazine derivatives, including:

  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial efficacy of various hydrazone derivatives against multidrug-resistant bacterial strains. Compounds similar to this compound showed MIC values indicating significant antibacterial activity against C. difficile and S. aureus .
  • Anticancer Activity Evaluation :
    • Research involving hydrazone derivatives demonstrated their ability to inhibit tumor cell growth effectively. Specific derivatives exhibited IC50 values that indicate strong potential against lung and breast cancer cell lines .

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